molecular formula C19H21ClN2O4 B2959448 N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide CAS No. 359900-20-2

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Cat. No.: B2959448
CAS No.: 359900-20-2
M. Wt: 376.84
InChI Key: QUWIPNAYZXZKKI-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides It is characterized by the presence of a 2-chlorobenzyl group and a 3,4-dimethoxyphenethyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide typically involves the following steps:

    Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 2-chlorobenzyl Group: The 2-chlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the 3,4-dimethoxyphenethyl Group: The final step involves the reaction of the intermediate with 3,4-dimethoxyphenethylamine to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Material Science: Utilized in the synthesis of novel materials with specific properties.

    Biological Studies: Investigated for its interactions with biological targets and potential bioactivity.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)urea: Similar structure with a urea core instead of oxalamide.

    N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)carbamate: Contains a carbamate group instead of oxalamide.

Uniqueness

N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide core provides stability and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-25-16-8-7-13(11-17(16)26-2)9-10-21-18(23)19(24)22-12-14-5-3-4-6-15(14)20/h3-8,11H,9-10,12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWIPNAYZXZKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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